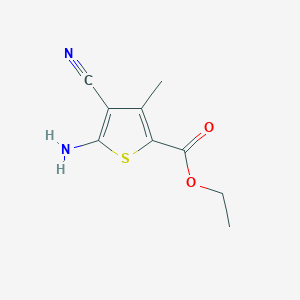
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Vue d'ensemble
Description
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur, which are known for their diverse applications in medicinal chemistry and material science . This compound is particularly interesting due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction is usually carried out under reflux conditions in ethanol, with the addition of a base such as sodium ethoxide to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its derivatives are being investigated for their ability to inhibit specific enzymes and receptors involved in various diseases .
Industry: The compound is used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its unique electronic properties make it valuable in the field of material science .
Mécanisme D'action
The mechanism of action of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- Ethyl 5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxylate
Comparison: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader spectrum of biological activities and greater potential for modification to enhance its therapeutic properties .
Propriétés
IUPAC Name |
ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMCRFYSZRBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346276 | |
| Record name | ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23903-46-0 | |
| Record name | ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate from Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate?
A1: The synthesis of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate from this compound, achieved via a Sandmeyer-type deamination [], demonstrates a method for replacing the amino (NH2) group with iodine. This type of chemical transformation is valuable in organic synthesis for its ability to introduce new functional groups and modify molecular properties. This specific example highlights the versatility of this compound as a starting material for further chemical modifications.
Q2: What insights into intermolecular interactions are provided by the crystal structure of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate?
A2: The crystal structure analysis of Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate reveals that the molecules form cyclic dimers through specific intermolecular interactions []. These dimers are stabilized by CN⋯I interactions, classified as Lewis acid-base interactions, with the cyano group acting as the Lewis base and the iodine atom acting as the Lewis acid. Understanding these interactions can be valuable for predicting the compound's behavior in different environments and for designing derivatives with potentially enhanced properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,2'-Bibenzo[b]thiophene](/img/structure/B188847.png)
![4-[(4-Butylphenyl)diazenyl]benzonitrile](/img/structure/B188848.png)

![Naphtho[1,2-b]thiophene, 2-bromo-3-methyl-](/img/structure/B188853.png)



